

Murrastinine C: Application Notes and Protocols for Researchers

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **Murrastinine C**, a novel carbazole alkaloid with promising cytotoxic activities. Included are its chemical properties, a detailed, generalized protocol for its extraction and isolation from Murraya koenigii, and insights into its potential mechanism of action.

Chemical Properties and Cytotoxic Activity

Murrastinine C is a carbazole alkaloid isolated from the bark and leaves of Murraya koenigii (Linn.) Spreng.[1][2] It has demonstrated significant cytotoxic activity against various cancer cell lines, making it a compound of interest for further investigation in drug development.



Property	Data	Reference
Compound Name	Murrastinine C	[1]
Source	Murraya koenigii (Bark and Leaves)	[1]
Compound Class	Carbazole Alkaloid	[1]
Molecular Formula	Not explicitly found in search results	
Molecular Weight	Not explicitly found in search results	
Cytotoxic Activity (CD50)	< 20 µg/mL against HL-60 (Human promyelocytic leukemia) and HeLa (Human cervical cancer) cell lines.	[1]

Experimental Protocols: Extraction and Isolation of Murrastinine C

The following is a generalized protocol for the extraction and isolation of carbazole alkaloids from Murraya koenigii, based on common methodologies for this class of compounds from this plant source. The specific, detailed protocol for **Murrastinine C** can be found in the publication: "Isolation and cytotoxic investigation of new carbazole alkaloids from Murraya koenigii (Linn.) Spreng" in Tetrahedron, 2015.[1]

- 1. Plant Material Collection and Preparation:
- Collect fresh bark and leaves of Murraya koenigii.
- Air-dry the plant material in the shade for 7-10 days until brittle.
- Grind the dried material into a coarse powder using a mechanical grinder.
- 2. Extraction:



- Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent such as methanol
 or acetone at room temperature for 72 hours, with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Fractionation:

- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Monitor the fractions for the presence of alkaloids using thin-layer chromatography (TLC)
 with a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing agent (e.g.,
 Dragendorff's reagent).

4. Isolation and Purification:

- Subject the alkaloid-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.
- Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
- Collect the fractions and monitor them by TLC.
- Combine fractions containing the compound of interest (as indicated by TLC profiling against a reference if available, or by distinct spots).
- Perform further purification of the combined fractions using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to isolate pure Murrastinine C.

5. Structure Elucidation:

 Confirm the structure of the isolated compound as Murrastinine C using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR)



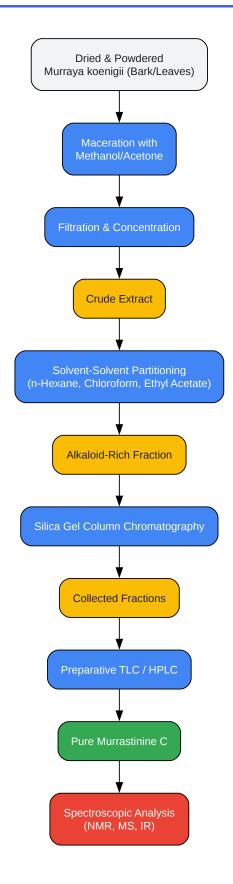


spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of **Murrastinine C**.





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Caption: Generalized workflow for **Murrastinine C** extraction.



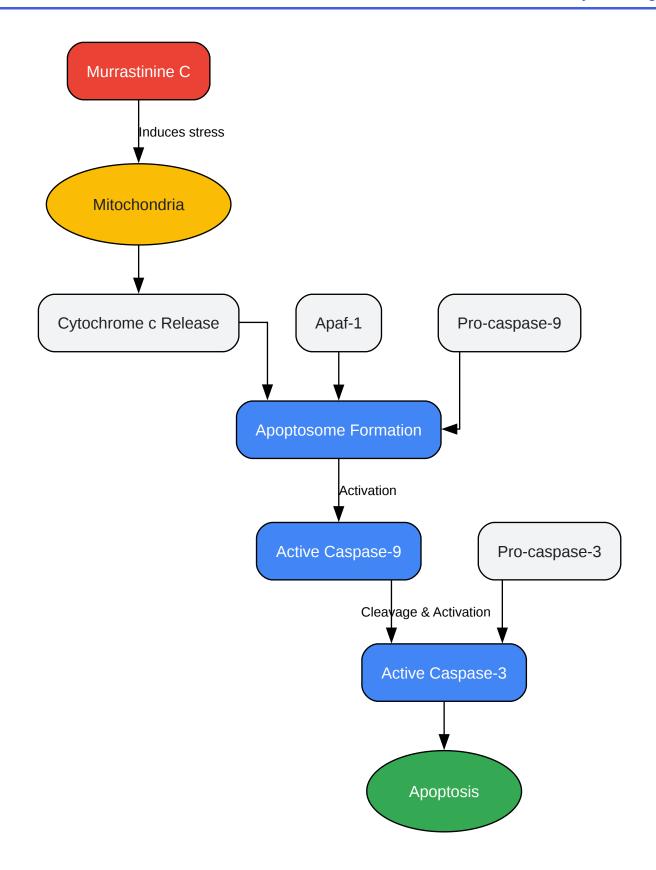
Proposed Signaling Pathway of Cytotoxicity

Carbazole alkaloids from Murraya koenigii have been reported to induce apoptosis in cancer cells through the intrinsic pathway involving caspase activation. Some may also inhibit the autophagic flux, contributing to cell death.

1. Induction of Apoptosis via Caspase-9/Caspase-3 Pathway:

This pathway is a key mechanism for programmed cell death.





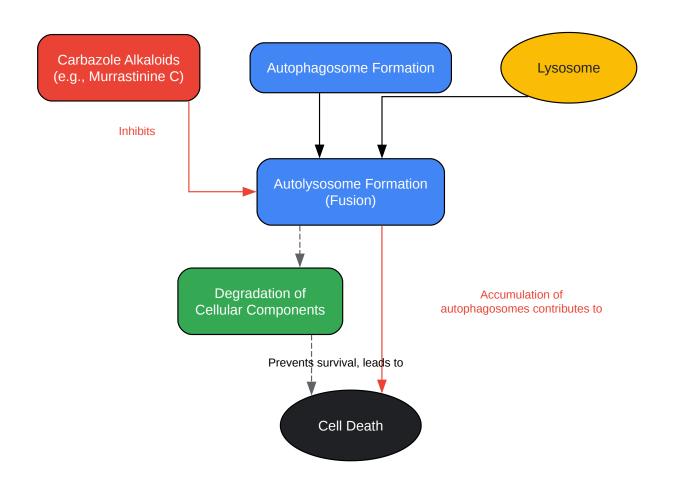
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Caption: Proposed apoptotic pathway of Murrastinine C.



2. Inhibition of Autophagic Flux:

Inhibition of autophagy, a cellular recycling process, can also lead to cell death.



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Caption: Inhibition of autophagic flux by carbazole alkaloids.

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References



- 1. researchgate.net [researchgate.net]
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